3-Amino-N-methylisonicotinamide
Description
Properties
IUPAC Name |
3-amino-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,8H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBHWWDDKIEIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-N-methylisonicotinamide (3-AMINA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of metabolic regulation and neuroprotection. This article explores its biological activity, supported by various research findings, case studies, and data tables.
Overview of Biological Activity
3-AMINA is structurally related to nicotinamide and is involved in several metabolic pathways. Research indicates that compounds like 3-AMINA can influence cellular metabolism, potentially through mechanisms involving nicotinamide N-methyltransferase (NNMT), which plays a crucial role in the methylation of nicotinamide and related compounds.
- Methylation Pathways : NNMT catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide (MNAM), which can further be oxidized into other metabolites. This pathway is significant for regulating NAD+ levels within cells, which are vital for various metabolic processes .
- Neuroprotective Effects : Studies have shown that MNAM can protect neuroblastoma cells from toxicity induced by complex I inhibitors, suggesting that 3-AMINA may have neuroprotective properties as well .
- Metabolic Regulation : The compound has been implicated in the regulation of metabolic pathways in adipose tissue and liver cells, indicating its potential role in energy metabolism and fat storage .
Case Study: Dysfunctional Nicotinamide Metabolism
A notable case study focused on a 20-year-old male with an undiagnosed neurodegenerative disease highlighted the importance of nicotinamide metabolism. The patient exhibited altered levels of metabolites related to nicotinamide metabolism, including MNAM. Following a nicotinamide challenge, changes in plasma concentrations suggested that the patient could synthesize NAD(H) via this pathway, underscoring the relevance of compounds like 3-AMINA in metabolic health .
Research Findings
Recent studies have elucidated various aspects of the biological activity of 3-AMINA and its metabolites:
- Plasma Concentrations : Changes in plasma concentrations of amino acid-related compounds were observed in patients with systemic sclerosis (SSc), linking alterations in metabolism to disease presentations. Notably, elevated levels of methylnicotinamide were noted, indicating its potential role as a biomarker for metabolic dysfunction .
- Growth Outcomes : Another study identified urinary N-methylnicotinamide as a promising biomarker for predicting growth outcomes in undernourished children, suggesting that it may play a role in metabolic adaptation during critical growth periods .
Table 1: Summary of Biological Activities and Mechanisms
| Activity | Mechanism Description |
|---|---|
| Methylation | Catalyzed by NNMT leading to MNAM production |
| Neuroprotection | Protects cells from toxins affecting mitochondrial function |
| Metabolic Regulation | Influences NAD+ levels and energy metabolism pathways |
| Biomarker Potential | Elevated levels observed in metabolic disorders and associated with growth outcomes |
Table 2: Case Study Findings on Nicotinamide Metabolism
| Parameter | Baseline Level | Post-Challenge Level | Normal Range |
|---|---|---|---|
| Hypoxanthine | Above 97.5th | Normal | Normal |
| Xanthine | 47th percentile | 19th percentile | Normal |
Scientific Research Applications
Pharmaceutical Applications
1.1 Cancer Treatment
3-Amino-N-MINA has been studied for its role in cancer therapy, specifically through its interaction with nicotinamide N-methyltransferase (NNMT). NNMT is implicated in tumor metabolism and epigenetic remodeling in various cancers, including kidney and ovarian cancers. Research indicates that inhibiting NNMT can enhance the efficacy of chemotherapeutic agents by increasing the sensitivity of cancer cells to treatment .
Case Study: Pancreatic Cancer
A study on pancreatic cancer models showed that increased levels of N-methylnicotinamide (a metabolite of nicotinamide) correlated with reduced tumor size, suggesting that targeting NNMT could be a viable therapeutic strategy .
1.2 Neurodegenerative Diseases
3-Amino-N-MINA has also been investigated for its neuroprotective properties. Nicotinamide has been shown to support neuronal health and may play a role in mitigating neurodegenerative diseases by enhancing NAD+ biosynthesis, which is crucial for cellular energy metabolism and repair mechanisms .
Table 1: Summary of Pharmaceutical Applications
| Application Area | Mechanism of Action | Relevant Studies |
|---|---|---|
| Cancer Treatment | NNMT inhibition enhances chemotherapy effectiveness | , |
| Neuroprotection | Supports NAD+ biosynthesis, protecting neurons | , |
Cosmetic Applications
2.1 Skin Health
3-Amino-N-MINA is recognized for its potential as a cosmeceutical ingredient. Studies have demonstrated that nicotinamide can improve skin barrier function, reduce hyperpigmentation, and enhance overall skin appearance by modulating inflammatory responses and promoting keratinocyte differentiation .
Case Study: UV Protection
In vitro studies indicated that nicotinamide protects skin cells from UV-induced damage by stabilizing cytoskeletal proteins and reducing apoptosis rates . This suggests that formulations containing 3-Amino-N-MINA could be beneficial in sun protection products.
Table 2: Summary of Cosmetic Applications
| Application Area | Mechanism of Action | Relevant Studies |
|---|---|---|
| Skin Health | Enhances barrier function, reduces pigmentation | , |
| UV Protection | Stabilizes cytoskeletal proteins against UV damage |
Nutritional Applications
3.1 Dietary Supplementation
3-Amino-N-MINA is being explored as a dietary supplement due to its role in enhancing metabolic pathways related to energy production and cellular repair. It may help improve metabolic health and support recovery from undernourishment or malnutrition .
Case Study: Growth Outcomes in Children
A study involving undernourished children found that urinary levels of N-methylnicotinamide were positively correlated with growth outcomes, suggesting that this compound could serve as a biomarker for nutritional status and recovery potential .
Table 3: Summary of Nutritional Applications
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactions
The synthesis of 3-amino-N-methylisonicotinamide involves multi-step reactions, primarily leveraging functional group transformations on the pyridine ring and amide nitrogen:
Route 1: From 3-Cyanoisonicotinamide
-
Hydrolysis of Cyano Group :
-
Methylation of Amide Nitrogen :
-
Introduction of Amino Group :
Hydrolysis Reactions
The amide bond in this compound is susceptible to hydrolysis under extreme pH:
| Condition | Product | Kinetics | Reference |
|---|---|---|---|
| 6 M HCl, reflux | 3-Aminoisonicotinic acid + CH₃NH₂ | t₁/₂ = 2.5 h, 95% conversion | |
| 2 M NaOH, 70°C | 3-Aminoisonicotinate⁻ + CH₃NH₂ | t₁/₂ = 4 h, 88% conversion |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by water or hydroxide on the electrophilic carbonyl carbon, followed by cleavage of the C-N bond .
Enzymatic Methylation
-
Nicotinamide N-Methyltransferase (NNMT) :
Chemical Demethylation
Substitution and Functionalization
The 3-amino group participates in electrophilic substitution and coupling reactions:
Azo Coupling
-
Reaction : Diazotization with NaNO₂/HCl, followed by coupling with phenols or amines.
Schiff Base Formation
-
Reacts with aldehydes (e.g., benzaldehyde) to form imines:
Catalytic Cross-Coupling
The pyridine ring undergoes Suzuki-Miyaura coupling for derivatization:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| With 4-bromobenzaldehyde | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 3-Amino-N-methyl-4-(4-formylphenyl)isonicotinamide | 76% |
| With 2-thienylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, THF | 3-Amino-N-methyl-5-(thien-2-yl)isonicotinamide | 82% |
Stability Under Environmental Conditions
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 3-Amino-N-methylisonicotinamide with structurally related compounds:
Key Observations:
- Halogenation: The 2-chloro substituent in 3-Amino-2-chloroisonicotinamide increases molecular weight by ~34 Da compared to the non-halogenated 3-Aminoisonicotinamide, which may influence binding affinity in biological targets . Methoxy vs. Methyl: Methyl 3-amino-2-methoxyisonicotinate’s methoxy group introduces steric and electronic effects distinct from the methyl group in the target compound, possibly altering metabolic stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 3-Amino-N-methylisonicotinamide, and how is its purity validated?
- Methodological Answer : Synthesis typically involves condensation reactions between isonicotinamide derivatives and methylamine sources under controlled conditions. Key steps include the use of protecting groups (e.g., Fmoc) to prevent side reactions and solvents like CH₂Cl₂/MeOH for optimal solubility . Post-synthesis, purity is validated via nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification. High-performance liquid chromatography (HPLC) can further assess purity thresholds (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety data for analogous compounds (e.g., 3-aminoacetanilide) emphasize avoiding direct contact with skin/eyes and working in fume hoods to prevent inhalation. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Waste disposal must comply with institutional guidelines for amine-containing compounds .
Q. How do the functional groups in this compound influence its reactivity?
- Methodological Answer : The primary amine (-NH₂) and pyridine ring dictate reactivity. The amine participates in nucleophilic substitutions (e.g., acetylation), while the pyridine moiety can undergo electrophilic aromatic substitution. Reductive amination or coupling reactions (e.g., with carbonyl groups) are common strategies for derivatization .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodological Answer : Reaction parameters such as temperature (e.g., 0–25°C for sensitive intermediates), pH (controlled via buffered solutions), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yields. Multi-step syntheses may require orthogonal protecting groups (e.g., Boc for amines) to prevent cross-reactivity . Scalability tests should replicate small-scale conditions in pilot reactors, monitoring for exothermic events or byproduct formation.
Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Discrepancies in NMR peaks may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. To resolve this, replicate experiments under standardized conditions (solvent, temperature) and compare with computational predictions (DFT-based NMR simulations). Cross-validation using hyphenated techniques (LC-MS/MS) can confirm molecular integrity .
Q. What strategies are effective in evaluating the biological activity of this compound in drug discovery?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition or receptor-binding studies) to identify target interactions. For example, molecular docking can predict binding affinities to proteins like kinases or GPCRs . Follow-up in vivo studies should use pharmacokinetic profiling (e.g., plasma half-life, bioavailability) in model organisms, adjusting substituents to enhance solubility or metabolic stability .
Q. How can computational modeling enhance the design of this compound analogs with improved properties?
- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations assess conformational stability in biological environments. QSAR models correlate structural features (e.g., logP, polar surface area) with activity, guiding the synthesis of analogs with optimized ADMET profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
